1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine)
Description
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) (CAS: 80584-87-8) is a phosphine-based compound with a complex structure characterized by:
The compound features a central propane-1,3-diyl backbone substituted with isopropyl and methyl groups, flanked by two phosphine moieties each bearing decyl (C₁₀H₂₁) and phenyl (C₆H₅) substituents. This structure confers significant steric bulk and lipophilicity, making it suitable for applications in catalysis and ligand design . Industrially, it is supplied as a high-purity (99%) product with handling precautions to avoid dust formation and ensure storage in dry, ventilated conditions .
Properties
CAS No. |
80584-87-8 |
|---|---|
Molecular Formula |
C40H70P2 |
Molecular Weight |
612.9 g/mol |
IUPAC Name |
decyl-[3-[decyl-(6,6-dimethyl-1-propan-2-ylcyclohexa-2,4-dien-1-yl)phosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C40H70P2/c1-7-9-11-13-15-17-19-26-33-41(38-29-22-21-23-30-38)34-28-36-42(35-27-20-18-16-14-12-10-8-2)40(37(3)4)32-25-24-31-39(40,5)6/h21-25,29-32,37H,7-20,26-28,33-36H2,1-6H3 |
InChI Key |
JKYLQPDWEMJELW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCP(CCCP(CCCCCCCCCC)C1(C=CC=CC1(C)C)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,2-Dimethylpropane-1,3-diol Intermediate
The 2,2-dimethylpropane-1,3-diol is a crucial starting material for the backbone. It can be prepared or procured commercially. Typical preparation involves:
Functionalization with Phosphine Groups
The bis((decyl)(phenyl)phosphine) moieties are introduced via organophosphorus chemistry techniques:
- Reaction of the diol or its derivatives with chlorophosphine reagents bearing decyl and phenyl groups.
- Use of bases such as sodium hydride (NaH) or other strong bases to deprotonate hydroxyl groups, facilitating nucleophilic substitution.
- Reactions are typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation of phosphine groups.
- Temperature control is critical, with reactions performed at 0 °C to room temperature or slightly elevated temperatures (up to 120 °C) depending on the step.
Coupling and Purification
- Coupling reactions may involve palladium or copper catalysis for C-P bond formation, although specific catalysts depend on the exact synthetic route.
- Purification is achieved by silica gel column chromatography using solvent gradients (e.g., hexane/ethyl acetate mixtures).
- Final product isolation involves solvent removal under reduced pressure and recrystallization if necessary.
Representative Reaction Conditions and Yields
Analytical and Purification Techniques
- NMR Spectroscopy (1H, 13C, 31P) : Used to confirm the structure and purity of intermediates and final product.
- Mass Spectrometry (GC/MS, HRMS) : Confirms molecular weight and composition.
- Chromatography (Flash column chromatography on silica gel) : Essential for purification.
- Inert atmosphere techniques : To prevent oxidation of phosphine groups during synthesis and handling.
Research Findings and Optimization Notes
- Microwave irradiation has been successfully applied to accelerate certain steps, such as coupling reactions, reducing reaction times from hours to minutes while maintaining high yields.
- The choice of base and solvent critically affects the reaction efficiency and selectivity; NaH in 1,4-dioxane is preferred for deprotonation steps.
- The branched hydrocarbon backbone imparts steric hindrance, which can influence the reactivity of phosphine substitution and requires optimization of reaction conditions.
- Purification protocols must be carefully designed to separate the desired bisphosphine product from mono-substituted or over-reacted byproducts.
Summary Table of Preparation Method Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Backbone formation | Acid catalysis, toluene, 110 °C, 18–24 h | High yield diol intermediate |
| Phosphine substitution | NaH base, 1,4-dioxane, 0–120 °C, inert atmosphere | Avoids phosphine oxidation |
| Catalytic coupling | Pd or Cu catalyst, DMF/dioxane, 80–170 °C, 2–18 h | Microwave-assisted options available |
| Purification | Silica gel chromatography, hexane/ethyl acetate gradient | Ensures product purity |
| Analytical methods | NMR, MS, TLC | Structural confirmation and purity check |
Chemical Reactions Analysis
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion.
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphine Compounds
Structural and Functional Differences
The compound’s structural analogs include phosphines with aryl and alkyl substituents, such as:
Diphenyl(4-phenylphenyl)phosphine
Diphenyl[4-(4-tert-butylphenyl)phenyl]phosphine
Diphenyl(4-adamantylphenyl)phosphine (AdTPP)
Table 1: Key Structural Features
| Compound | Backbone/Substituents | Notable Functional Groups |
|---|---|---|
| Target compound | Propane-1,3-diyl with isopropyl/methyl groups | Decyl, phenyl, phosphine |
| AdTPP | Adamantyl-phenyl backbone | Adamantyl, phenyl, phosphine |
| Diphenyl[4-(4-tert-butylphenyl)phenyl]ph | tert-Butylphenyl backbone | tert-Butyl, phenyl, phosphine |
Host-Guest Interaction Strengths
Studies on phosphine derivatives in supercritical CO₂ (scCO₂) reveal:
- AdTPP exhibits the highest association constant (Kf ≈ 2 × 10²) among analogs, attributed to adamantyl’s rigid, hydrophobic structure .
- The target compound’s long alkyl chains may reduce Kf in scCO₂ due to weaker directional interactions compared to adamantyl’s three-dimensional geometry.
- Solvent polarity significantly impacts performance: hydrophobic effects in water enhance Kf, whereas scCO₂’s low polarity diminishes host-guest binding .
Table 2: Association Constants (Kf) in scCO₂
| Compound | Kf (scCO₂) | Key Interaction Determinants |
|---|---|---|
| AdTPP | ~2 × 10² | Adamantyl’s rigid hydrophobicity |
| Target compound | Not reported | Decyl’s flexibility, phenyl’s π-stacking |
| Diphenyl(4-phenylphenyl) | ~10² | Planar aryl stacking |
Biological Activity
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) is a phosphine compound with potential applications in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, synthesizing available data from diverse research sources.
- Molecular Formula : C₃₁H₅₁P₂
- Molecular Weight : 612.9 g/mol .
- Structure : The compound features a central isopropyl group attached to two phosphine chains, each containing decyl and phenyl groups.
Biological Activity Overview
The biological activity of phosphine compounds can vary significantly based on their structure. In the case of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine), studies have indicated several potential activities:
Antimicrobial Activity
Research has shown that phosphines can exhibit antimicrobial properties. For instance:
- Study Findings : A study on similar phosphine compounds demonstrated effective antibacterial activity against various strains of bacteria . The mechanism is believed to involve disruption of bacterial cell membranes.
Cytotoxicity
Cytotoxic effects have been observed in some phosphine derivatives:
- Case Study : In vitro testing indicated that certain phosphine compounds can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents . However, specific data on the cytotoxicity of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) remains limited.
Enzyme Inhibition
Phosphines are known to interact with enzymes:
- Research Insight : Some studies suggest that phosphines can act as enzyme inhibitors, potentially impacting metabolic pathways in cells . This could lead to applications in drug design where enzyme modulation is desired.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) compared to other phosphine compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
|---|---|---|---|
| 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) | Moderate (needs further study) | Limited data | Potential |
| Bis(phenyl)phosphine | High | Moderate | Yes |
| Triphenylphosphine | Moderate | High | Yes |
Research Findings and Case Studies
Several studies have investigated the biological activities of phosphines:
- Antibacterial Studies : A comparative analysis of various phosphines found that those with longer alkyl chains exhibited enhanced antibacterial properties .
- Cytotoxic Mechanisms : Research on related compounds indicates that cytotoxic effects may be linked to oxidative stress and mitochondrial dysfunction in cancer cells .
- Enzyme Interaction Studies : Phosphines have been shown to affect enzyme activity through reversible binding mechanisms, which could be leveraged for therapeutic purposes .
Q & A
Q. Methodological Focus
- Data Collection : Use Bruker SMART APEXII CCD area detectors with graphite-monochromated Mo-Kα radiation .
- Refinement : SHELXL (via SHELX suite ) for high-resolution data. Key parameters include:
How do steric effects from the isopropyl and decyl groups influence catalytic activity in metal complexes?
Q. Advanced Mechanistic Analysis
- Steric Hindrance : Bulky substituents limit coordination sites, favoring selective catalysis (e.g., asymmetric hydrogenation).
- Electronic Effects : Electron-donating phenyl groups enhance metal-ligand bond stability, while alkyl chains modulate solubility in nonpolar media.
- Comparative Studies : Analogues like 1,3-bis(diphenylphosphino)propane (CAS 6737-42-4 ) show narrower substrate scope due to reduced steric bulk.
What computational approaches are used to model the electronic structure of this phosphine ligand?
Q. Advanced Methodology
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and frontier molecular orbitals.
- Natural Bond Orbital (NBO) Analysis : Quantify donor-acceptor interactions between phosphine lone pairs and metal d-orbitals.
- Comparison with Experimental Data : Validate computed bond lengths (e.g., P–C) against crystallographic results .
How do hydrogen-bonding patterns and π-interactions dictate the solid-state assembly of this compound?
Q. Structural Analysis
- Graph Set Analysis : Classify C–H···O hydrogen bonds (e.g., motifs) and C–H···π contacts using Etter’s formalism .
- Packing Motifs : Molecules form trans-dimers via weak interactions, with interplanar spacings of 3.5–4.0 Å for π-stacked aryl groups .
What are the stability considerations for handling this phosphine ligand in air-sensitive reactions?
Q. Advanced Practical Guidelines
- Storage : Under argon or nitrogen at –20°C to prevent oxidation.
- Synthesis Workflow : Use Schlenk lines or gloveboxes for ligand preparation and metalation.
- Degradation Monitoring : Track phosphine oxide formation via P NMR (δ ~25–30 ppm) .
How does this ligand compare to 1,3-bis(diphenylphosphino)propane in terms of steric and electronic profiles?
Q. Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
